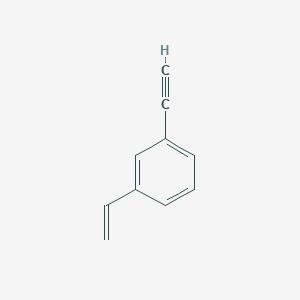

1-ETHENYL-3-ETHYNYLBENZENE

Description

Structure

3D Structure

Properties

CAS No. |

114292-48-7 |

|---|---|

Molecular Formula |

C10H8 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-ethenyl-3-ethynylbenzene |

InChI |

InChI=1S/C10H8/c1-3-9-6-5-7-10(4-2)8-9/h1,4-8H,2H2 |

InChI Key |

SOCMFKKFIYSHNR-UHFFFAOYSA-N |

SMILES |

C=CC1=CC(=CC=C1)C#C |

Canonical SMILES |

C=CC1=CC(=CC=C1)C#C |

Synonyms |

Benzene, 1-ethenyl-3-ethynyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethenyl 3 Ethynylbenzene and Its Structural Analogues

Regioselective Synthesis of 1-Ethenyl-3-ethynylbenzene Core Structure

The construction of the this compound core relies on modern synthetic organic chemistry techniques, with palladium-catalyzed reactions being at the forefront. These methods offer high efficiency and selectivity in forming carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysts are instrumental in the formation of both the ethynyl (B1212043) and ethenyl moieties on the benzene (B151609) ring. The two most prominent reactions for this purpose are the Sonogashira and Heck couplings.

The Sonogashira reaction is a powerful and widely used method for forming a C(sp²)-C(sp) bond, which is ideal for introducing an ethynyl group onto an aromatic ring. nih.govepa.gov The reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. nih.govepa.gov

A plausible route to this compound involves the Sonogashira coupling of a 1-halo-3-vinylbenzene derivative with a protected alkyne, such as (trimethylsilyl)acetylene (TMSA). The use of a silyl (B83357) protecting group on the alkyne is crucial to prevent its unwanted side reactions. scielo.brharvard.eduwikipedia.org The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl. epa.gov For instance, the coupling of 1-bromo-3-vinylbenzene with TMSA can be achieved using a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) salt like CuI in the presence of a base such as triethylamine (B128534) (TEA). researchgate.net

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1-Bromo-3-vinylbenzene | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Toluene | Good | researchgate.net |

| 1-Iodo-3-vinylbenzene | (Trimethylsilyl)acetylene | Pd(OAc)₂ / PPh₃ | Triethylamine | DMF | High | General Sonogashira Conditions |

| 1,3-Dibromobenzene (B47543) | (Trimethylsilyl)acetylene | [Ir(cod)Cl]₂/dcypt | - | - | 54 | nih.gov |

This table presents plausible reaction conditions based on general knowledge of Sonogashira couplings and specific examples on similar substrates. The yields are qualitative ("Good", "High") where specific data for the exact reaction is not available in the provided search results.

The Heck reaction provides a method for the vinylation of aryl halides, forming a C-C bond between the aryl group and an alkene. libretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. libretexts.org To synthesize this compound, a Heck reaction could be performed on a 1-halo-3-ethynylbenzene substrate with ethylene (B1197577) or a vinyl equivalent.

The regioselectivity of the Heck reaction is a critical consideration. researchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can influence the outcome. researchgate.net For instance, the coupling of 1-bromo-3-ethynylbenzene with a vinylating agent can be catalyzed by Pd(OAc)₂ with a phosphine (B1218219) ligand like P(o-tol)₃. harvard.edu

| Aryl Halide | Olefin | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1-Bromo-3-ethynylbenzene | Ethylene | Pd(OAc)₂ / P(o-tol)₃ | Triethylamine | DMF | Moderate | harvard.edu |

| 1-Iodo-3-ethynylbenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | EGME/H₂O | High | researchgate.net |

This table illustrates potential Heck reaction conditions for the synthesis of the target molecule, drawing from general procedures and examples on analogous substrates. Yields are described qualitatively where precise data is unavailable.

Stepwise Introduction of Unsaturated Moieties

A stepwise approach is often necessary to achieve the desired 1,3-disubstitution pattern with two different unsaturated groups. This involves the sequential introduction of the ethynyl and ethenyl functionalities. The order of these steps is crucial and depends on the directing effects of the substituents and the reactivity of the intermediates.

One common strategy begins with a dihalobenzene, such as 1,3-dibromobenzene. A regioselective Sonogashira coupling can be performed first to introduce the ethynyl group (protected with a TMS group). Due to the similar reactivity of the two bromine atoms, a mixture of mono- and di-substituted products might be obtained, which can be separated. scielo.br Subsequently, the remaining bromo group on the mono-alkynylated intermediate can undergo a Heck reaction to introduce the vinyl group. Finally, deprotection of the silylated alkyne yields this compound.

Alternatively, one could start with 1-bromo-3-iodobenzene. The higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed couplings allows for a selective Sonogashira reaction at the iodo position. epa.govwikipedia.org The subsequent Heck reaction would then occur at the bromo position.

Strategic Use of Protecting Groups for Selective Functionalization

Protecting groups are essential for the successful synthesis of this compound, particularly in stepwise approaches. numberanalytics.com The trimethylsilyl (B98337) (TMS) group is a widely used protecting group for terminal alkynes. scielo.brharvard.eduwikipedia.org It is stable under many reaction conditions, including the Heck reaction, and can be easily removed under mild conditions, such as treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base like potassium carbonate in methanol. scielo.brnih.gov

The use of a TMS-protected alkyne in the initial Sonogashira coupling prevents the formation of undesired symmetrical diynes (Glaser coupling) and allows for the subsequent selective functionalization of the other position on the aromatic ring.

| Protecting Group | Substrate | Deprotection Reagent | Solvent | Reference |

| Trimethylsilyl (TMS) | 1-Ethenyl-3-((trimethylsilyl)ethynyl)benzene | K₂CO₃ | Methanol | nih.gov |

| Trimethylsilyl (TMS) | Aryl-(trimethylsilyl)acetylenes | Tetrabutylammonium fluoride (TBAF) | THF | scielo.br |

Derivatization of this compound Precursors

The precursors to this compound, such as 1-bromo-3-vinylbenzene or 1-ethynyl-3-halobenzenes, can be further functionalized to create a variety of structural analogues. This derivatization can be used to modify the electronic or physical properties of the final molecule.

For example, the bromo group in 1-bromo-3-vinylbenzene can be converted to other functional groups through various reactions. It can undergo another Sonogashira coupling with a different terminal alkyne to introduce a second, distinct ethynyl group. scielo.br Alternatively, it can be subjected to other palladium-catalyzed couplings, such as the Suzuki or Stille reaction, to introduce aryl or alkyl groups.

The ethynyl group on a precursor like 1-ethynyl-3-iodobenzene (B13474321) can also be a site for derivatization. For instance, it can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. rsc.org The vinyl group can also be modified, for example, through oxidation or addition reactions, although these are less common when the goal is to maintain the ethenyl functionality.

| Precursor | Reaction Type | Reagent | Product Type | Reference |

| 1-Bromo-3-vinylbenzene | Sonogashira Coupling | Terminal Alkyne | 1-Alkenyl-3-alkynylbenzene | scielo.br |

| 1-Ethynyl-3-iodobenzene | Azide-Alkyne Cycloaddition | Organic Azide | 1-(Triazol-1-yl)-3-ethynylbenzene derivative | rsc.org |

| 1-Bromo-3-vinylbenzene | Suzuki Coupling | Arylboronic acid | 1-Aryl-3-vinylbenzene | General Suzuki Conditions |

Conversion from Halogenated Benzene Derivatives

A primary route to this compound involves the use of di- or tri-substituted halogenated benzenes as starting materials. For instance, 1,3-dibromobenzene can be selectively functionalized. One common approach is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. scielo.br

The synthesis of various aryl halides as precursors often relies on methods like direct halogenation of benzene rings using a Lewis acid catalyst, a process that proceeds via electrophilic aromatic substitution. numberanalytics.com For instance, the halogenation of benzene can be catalyzed by Lewis acids such as AlCl₃ or FeCl₃ to produce halogenated benzene derivatives. numberanalytics.com

A study on the regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene (B165230) demonstrated the synthesis of unsymmetrical mono-, di-, and tri-alkynylated benzene derivatives. scielo.br This highlights the ability to selectively introduce ethynyl groups onto a polyhalogenated benzene ring.

One-Carbon Homologation Reactions to Terminal Alkynes

One-carbon homologation reactions are crucial for converting aldehydes into terminal alkynes, a key step in the synthesis of ethynyl-substituted aromatics. The Corey-Fuchs reaction is a prominent example of this transformation. organic-chemistry.orgrsc.orgrsc.org This two-step process involves the reaction of an aldehyde with a phosphine-ylide derived from carbon tetrabromide to form a dibromoalkene. organic-chemistry.orgrsc.org Treatment of this intermediate with a strong base, such as n-butyllithium, results in dehydrohalogenation and metal-halogen exchange to yield a lithium acetylide, which upon aqueous workup gives the terminal alkyne. organic-chemistry.org

This method is widely applicable and can be used to introduce the ethynyl group into an aromatic system by first having an aromatic aldehyde. For example, 3-vinylbenzaldehyde (B26632) could be subjected to the Corey-Fuchs reaction to directly synthesize this compound. The reaction is known for its mild conditions and high yields. rsc.org

Table 1: Comparison of One-Carbon Homologation Methods for Terminal Alkyne Synthesis

| Reaction Name | Reagents | Intermediate | Key Features |

| Corey-Fuchs Reaction | CBr₄, PPh₃, n-BuLi | Dibromoalkene | Two-step process, mild conditions, high yields. organic-chemistry.orgrsc.org |

| Seyferth-Gilbert Homologation | Dimethyl (diazomethyl)phosphonate | Diazoalkane | Can be expensive and the reagents may be hazardous. rsc.org |

| Ohira-Bestmann Modification | Dimethyl 1-diazo-2-oxopropylphosphonate | Diazoalkane | A modification of the Seyferth-Gilbert homologation. rsc.org |

Diazotization and Halogenation Routes for Aromatic Halides

Aromatic halides, the precursors for many synthetic routes to this compound, are often prepared from aromatic amines via diazotization followed by halogenation, a process known as the Sandmeyer reaction. google.comwikipedia.org This reaction involves the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. google.comorganic-chemistry.org The diazonium group is an excellent leaving group and can be displaced by a halide using a copper(I) halide salt. wikipedia.org

For example, to synthesize 1-bromo-3-iodobenzene, one could start with 3-bromoaniline. Diazotization followed by reaction with potassium iodide would yield the desired product. Alternatively, starting from 3-iodoaniline, a Sandmeyer reaction with cuprous bromide would achieve the same result. Modified Sandmeyer reactions have been developed to improve simplicity and reduce costs, such as using isoamyl nitrite as a mild in situ diazotizing agent. google.com There are also one-pot procedures for the direct conversion of aromatic amines to aryl halides. google.com

Advanced Synthetic Approaches to Complex Architectures Incorporating this compound Moieties

The unique combination of a polymerizable vinyl group and a versatile ethynyl group makes this compound a valuable building block for more complex, functional materials. Advanced synthetic methods are employed to incorporate this moiety into larger, often fused, ring systems.

Cascade Reactions for Fused Ring Systems

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where a single synthetic operation generates multiple chemical bonds and rings. These reactions are powerful tools for the rapid construction of complex molecular architectures from simple starting materials. mdpi.com A palladium-catalyzed arylation/cyclization cascade has been developed to synthesize a variety of N-fused pyrroloheterocycles. acs.org This process involves the coupling of an aryl halide with a propargylic ester or ether, followed by a 5-endo-dig cyclization. acs.org

In the context of this compound, its ethynyl group can participate in such cascade reactions. For instance, a suitably functionalized derivative of this compound could react with another molecule in a cascade sequence to form polycyclic aromatic systems. Gold-catalyzed cascade reactions have also been shown to be effective for generating fused N-heterocycle libraries. mdpi.com Another example is a copper-catalyzed alkynylation/cyclization/isomerization cascade for the synthesis of 1,2-dihydrobenzofuro[3,2-b]pyridines. dicp.ac.cn

Directed C-H Functionalization in Aromatic Systems

Directed C-H functionalization has emerged as a powerful strategy for the selective modification of aromatic rings, allowing for the introduction of functional groups at positions that are not easily accessible through traditional methods. rsc.orgrsc.org This approach utilizes a directing group to position a metal catalyst in close proximity to a specific C-H bond, enabling its activation and subsequent functionalization. dmaiti.com

While direct C-H functionalization of this compound itself is challenging due to the presence of reactive vinyl and ethynyl groups, this strategy is highly relevant for the synthesis of its complex derivatives. For example, a precursor molecule containing a directing group could be selectively functionalized at a meta or para position before the introduction of the ethenyl and ethynyl groups. rsc.org Palladium catalysis is often employed for these transformations. rsc.org The development of templates that can direct functionalization at distal positions has further expanded the scope of this methodology. dmaiti.com This allows for the synthesis of intricate molecular architectures that would be difficult to obtain otherwise. rsc.org

Reactivity and Functional Group Transformations of 1 Ethenyl 3 Ethynylbenzene

Reactions Involving the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, is a highly reactive functional group capable of participating in a variety of transformations, including carbon-carbon bond-forming reactions and functional group interconversions.

Oxidative Coupling Reactions

Oxidative coupling of terminal alkynes is a powerful method for the synthesis of conjugated 1,3-diynes. sioc-journal.cn In the presence of a copper(I) catalyst, such as copper(I) chloride, and an oxidant like air, 1-ethenyl-3-ethynylbenzene can undergo homocoupling to yield a symmetrical 1,4-disubstituted 1,3-diyne. sigmaaldrich.com This type of reaction, often referred to as the Hay coupling, proceeds by the formation of a copper acetylide intermediate, which then undergoes oxidation and dimerization. sioc-journal.cn These reactions are fundamental in creating extended π-conjugated systems, which are of interest in materials science. ossila.com

Similarly, palladium-catalyzed oxidative coupling reactions can be employed. For instance, the coupling of terminal alkynes with arylboronic acids in the presence of a palladium catalyst is a known method for creating polyaryl-substituted unsaturated compounds. bohrium.com While specific examples with this compound are not prevalent in the searched literature, the general reactivity of terminal alkynes suggests its applicability in such transformations.

| Reaction Type | Catalyst/Reagents | Product Type |

| Hay Oxidative Coupling | CuCl, Air (O2) | Symmetrical 1,3-Diynes |

| Palladium-Catalyzed Oxidative Coupling | Palladium Acetate, Arylboronic Acid | Polyphenylated Olefins |

Hydrometallation and Halogenation of the Alkyne

Hydrometallation involves the addition of a metal hydride across the triple bond of the alkyne. This process is highly valuable as it generates alkenyl (vinyl) metal species, which can be used in subsequent cross-coupling reactions. thieme-connect.de Common hydrometallation reagents include those of boron (hydroboration), zirconium (hydrozirconation), and aluminum. thieme-connect.de These reactions typically proceed with syn-selectivity, meaning the metal and hydrogen atoms add to the same face of the alkyne, leading to the formation of a specific stereoisomer. thieme-connect.de The resulting organometallic intermediates can then be treated with various electrophiles, including halogens, to produce vinyl halides. thieme-connect.de

Direct halogenation of alkynes with reagents like chlorine (Cl2) or bromine (Br2) is also a common transformation. masterorganicchemistry.com The addition of one equivalent of a halogen to an alkyne typically results in the formation of a trans-dihaloalkene. masterorganicchemistry.com This stereochemical outcome is explained by the formation of a bridged halonium ion intermediate, which is then attacked by a halide ion from the opposite face. masterorganicchemistry.com The addition of a second equivalent of the halogen leads to a tetrahaloalkane. masterorganicchemistry.com

| Reaction | Reagents | Intermediate/Product | Key Feature |

| Hydroboration | Borane (e.g., 9-BBN) | Alkenylborane | syn-addition |

| Hydrozirconation | Zirconocene hydrochloride | Alkenylzirconium | syn-addition |

| Halogenation | Cl2 or Br2 (1 equiv.) | trans-Dihaloalkene | Stereospecific anti-addition |

| Halogenation | Cl2 or Br2 (2 equiv.) | Tetrahaloalkane | Further addition to the alkene |

Cycloaddition Reactions (e.g., Diels-Alder, Click Chemistry)

The ethynyl group of this compound is an excellent participant in cycloaddition reactions. One of the most prominent examples is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, a cornerstone of "click chemistry". tcichemicals.comnih.gov This reaction, often catalyzed by copper(I), leads to the formation of highly stable 1,2,3-triazole rings. nih.govijrpc.com The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a powerful tool for creating complex molecular architectures and for applications in bioconjugation. tcichemicals.comijrpc.com Ruthenium catalysts can also be employed, sometimes offering different regioselectivity. orgsyn.org

While the ethynyl group itself acts as a dienophile in Diels-Alder reactions, this transformation is more commonly associated with alkenes. praxilabs.com However, alkynes can react with dienes, particularly in intramolecular contexts or with highly reactive dienes, to form cyclohexadiene rings. The Diels-Alder reaction is a [4+2] cycloaddition, a powerful ring-forming reaction in organic synthesis. praxilabs.comlibretexts.org Inverse electron demand Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile, are also possible. nih.gov

| Cycloaddition Type | Reactants | Catalyst | Product |

| Huisgen 1,3-Dipolar Cycloaddition | Azide, Alkyne | Copper(I) or Ruthenium | 1,2,3-Triazole |

| Diels-Alder Reaction | Diene, Alkyne (as dienophile) | Heat or Lewis Acid | Cyclohexadiene |

Reactions Involving the Ethenyl Moiety

The ethenyl (vinyl) group of this compound provides a second site for reactivity, primarily through addition reactions and metathesis.

Electrophilic and Radical Additions to the Alkene

The carbon-carbon double bond of the ethenyl group is electron-rich and thus susceptible to attack by electrophiles. libretexts.org A classic example is the addition of hydrogen halides (HX, where X = Cl, Br, I). libretexts.org This reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org The addition follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. savemyexams.commcmaster.ca

Radical additions to alkenes can also occur, often under conditions that generate radicals, such as with HBr in the presence of peroxides. In this case, the addition proceeds via an anti-Markovnikov mechanism.

| Addition Type | Reagents | Regioselectivity | Mechanism |

| Electrophilic Addition | HX (e.g., HBr, HCl) | Markovnikov | Carbocation intermediate |

| Radical Addition | HBr, Peroxides | Anti-Markovnikov | Radical intermediate |

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those of ruthenium (Grubbs' catalysts) and molybdenum (Schrock catalysts). wikipedia.orgorganic-chemistry.org The ethenyl group of this compound can participate in several types of olefin metathesis.

Cross-metathesis involves the reaction between two different alkenes. masterorganicchemistry.comsigmaaldrich.com For this compound, this would entail reacting it with another olefin in the presence of a metathesis catalyst to generate a new, substituted alkene product. The reaction is often driven to completion by the removal of a volatile byproduct, such as ethylene (B1197577). organic-chemistry.org

Ring-closing metathesis (RCM) is an intramolecular variant used to form cyclic compounds from dienes. masterorganicchemistry.com While this compound itself cannot undergo RCM, derivatives containing a second alkene group could be designed to form rings via this methodology.

| Metathesis Type | Reaction Description | Catalyst Type |

| Cross-Metathesis | Intermolecular exchange of substituents between two alkenes. | Grubbs' or Schrock Catalysts |

| Ring-Closing Metathesis | Intramolecular reaction of a diene to form a cyclic alkene. | Grubbs' or Schrock Catalysts |

Selective Functionalization of Dual Unsaturated Bonds

This compound is a bespoke aromatic compound featuring two distinct unsaturated functionalities: a vinyl (-CH=CH₂) group and an ethynyl (-C≡CH) group. This unique arrangement of a conjugated (vinyl) and a terminal triple bond (ethynyl) on a benzene (B151609) ring offers a rich platform for investigating selective chemical transformations. The differing electronic properties and reactivity profiles of the double and triple bonds allow for targeted modifications, making this molecule a valuable synthon in organic synthesis.

Orthogonal Reactivity of Vinyl and Ethynyl Groups

Orthogonal reactivity refers to the ability to selectively address one functional group in a molecule without affecting another, typically by employing reaction conditions or catalysts specific to the target group. In this compound, the vinyl and ethynyl groups possess distinct chemical characteristics that can be exploited for such selective functionalization.

The terminal alkyne (ethynyl group) is characterized by its acidic proton and its ability to participate in a variety of metal-catalyzed reactions. For instance, it is a prime substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which is highly specific for terminal alkynes and generally inert towards alkenes. tcichemicals.com This reaction allows for the facile formation of a 1,2,3-triazole ring, linking the benzene core to another molecular fragment. tcichemicals.com Similarly, the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, can selectively occur at the terminal C-H bond of the ethynyl group to form a new carbon-carbon bond, leaving the vinyl group untouched under appropriate conditions.

Conversely, the vinyl group can undergo reactions characteristic of alkenes. These include electrophilic additions, olefin metathesis, and certain types of palladium-catalyzed reactions like the Heck reaction, although selectivity over the alkyne would need to be carefully controlled. The concept of using different catalysts to achieve selective transformations on molecules with multiple reactive sites is a well-established strategy in organic synthesis. rsc.orgrsc.org For example, a protecting group strategy was developed based on a 2-(2-ethynylphenyl) moiety that undergoes gold(III)-catalyzed fluorene (B118485) formation, demonstrating that a specific catalyst can be used to transform an ethynyl group while being orthogonal to many other functional groups. rsc.org This principle highlights the potential for developing a sequence of reactions that modify the vinyl and ethynyl groups of this compound independently.

The Diels-Alder reaction further illustrates the potential for differential reactivity. Both alkenes and alkynes can function as dienophiles, reacting with a conjugated diene. researchgate.netlibretexts.org However, their reactivity is influenced by electronic factors, and it is often possible to find conditions where one group reacts preferentially over the other. libretexts.orgchim.it

Chemo- and Regioselective Transformations

Chemo- and regioselectivity are critical in the functionalization of polyfunctional molecules like this compound. Chemoselectivity involves the preferential reaction of one functional group over another, while regioselectivity dictates the specific location and orientation of bond formation.

A prominent example of a highly chemoselective transformation is the partial hydrogenation of the ethynyl group. It is well-documented that terminal alkynes can be selectively reduced to alkenes using specific catalyst systems, avoiding the over-reduction to alkanes and leaving other reducible groups, like alkenes, intact. mdpi.comrsc.org For instance, palladium catalysts poisoned with lead (Lindlar's catalyst) are classic reagents for the syn-hydrogenation of alkynes to (Z)-alkenes. More modern systems, such as nickel-based bimetallic catalysts or palladium nanoparticles, have also shown excellent selectivity for alkyne hydrogenation. mdpi.comrsc.org

Research on the selective hydrogenation of various ethynylbenzene derivatives provides strong evidence for this possibility. Studies using palladium catalysts with specific ligands have demonstrated the ability to selectively hydrogenate alkynes to either (Z)- or (E)-alkenes, or even fully to alkanes, while leaving other functional groups on the aromatic ring untouched. acs.org The table below summarizes findings for the selective hydrogenation of various substituted alkynes using a Pd(0)-catalyzed reaction with formic acid, illustrating the high degree of chemo- and stereoselectivity achievable.

| Substrate (Alkyne) | Condition | Product (Alkene) | Selectivity (Z/E or Alkane) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diphenylacetylene | A | (Z)-Stilbene | Z/E = >99/1 | 96 | acs.org |

| Diphenylacetylene | B | (E)-Stilbene | Z/E = 1/99 | 98 | acs.org |

| Diphenylacetylene | C | 1,2-Diphenylethane | 100% Alkane | 96 | acs.org |

| 3-Ethynylphenol | A | 3-Vinylphenol | - | 91 | acs.org |

| 1-(Benzyloxy)-3-ethynylbenzene | A | 1-(Benzyloxy)-3-vinylbenzene | - | 94 | acs.org |

Table 1. Selective Hydrogenation of Alkynes to Alkenes or Alkanes. acs.orgCondition A: Pd₂(dba)₃, dppb, HCOOH, dioxane, 80 °C. Condition B: Pd₂(dba)₃, dppb, HCOOH, PPh₃, dioxane, 80 °C. Condition C: Pd₂(dba)₃, Cy₃P, HCOOH, dioxane, 80 °C.

Intramolecular Cyclization and Annulation Pathways

The meta-disposition of the vinyl and ethynyl groups in this compound creates the potential for intramolecular cyclization and annulation reactions, leading to the formation of fused polycyclic systems. Such reactions are typically catalyzed by transition metals, which can coordinate to one or both of the unsaturated bonds, bringing them into proximity and facilitating ring closure.

While specific studies on this compound are not prevalent, numerous examples in the literature demonstrate the feasibility of such pathways with structurally related enyne and diyne systems. For instance, transition metal-catalyzed cyclizations of aryl-alkynes are a known method for constructing indan (B1671822) and indene (B144670) frameworks. Ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzene derivatives, for example, yields indan structures through an intramolecular process. It is plausible that under similar catalytic conditions, the ethynyl group of this compound could react with the ortho C-H bond of the benzene ring, or potentially involve the vinyl group in a more complex cascade.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also conceivable. Transition metal-catalyzed [4+2] or [2+2+2] cycloadditions are powerful methods for building polycyclic aromatic compounds. researchgate.net A hypothetical pathway could involve a metal catalyst, such as rhodium or nickel, coordinating to the ethynyl and vinyl groups, which then react with an external π-system (like another alkyne) in a formal [2+2+2] cycloaddition to generate a complex fused ring system.

Furthermore, intramolecular cyclization can be triggered at the ethynyl group to form heterocyclic systems if a suitable nucleophile is present. Research on the cyclization of (2-alkynylphenyl)triazenes shows that heating can induce cyclization to form cinnoline (B1195905) or isoindazole products, demonstrating how an alkyne can participate in building fused nitrogen-containing heterocycles. acs.org While this compound lacks an inherent nucleophile for such a direct reaction, derivatization of the molecule could open up these pathways. For example, if the molecule were to be functionalized with a group capable of acting as a nucleophile, a subsequent intramolecular reaction with the ethynyl or vinyl group could lead to the formation of various heterocyclic structures. mdpi.comnih.gov

Polymerization Chemistry of 1 Ethenyl 3 Ethynylbenzene

Homopolymerization Studies of 1-Ethenyl-3-ethynylbenzene

The homopolymerization of this compound is a subject of significant interest due to its potential to form diverse macromolecular structures. The presence of two distinct polymerizable moieties on the same molecule means that its homopolymerization can result in linear, branched, or crosslinked polymers. nih.gov The specific architecture obtained is a direct consequence of the reaction conditions and the ability to control the reactivity of the vinyl versus the ethynyl (B1212043) group.

Investigation of Linear Polymerization Pathways

Achieving a linear polymer from a bifunctional monomer like this compound requires the selective polymerization of one reactive group while leaving the other intact. This creates a soluble, processable polymer chain with pendant reactive groups that can be used for later modifications or crosslinking.

One of the most effective methods for achieving such selectivity is through anionic polymerization. In analogous systems, such as the polymerization of p-diethynylbenzene (p-DEB), anionic initiators like n-butyllithium (n-BuLi) have been used to create strictly linear polymers. mdpi.com This process occurs via the selective opening of a single triple bond, resulting in a polyene structure with pendant ethynylphenyl groups. mdpi.com The initiation involves the addition of the butyl group to the monomer, forming a carbanion that propagates the chain. mdpi.com This classical anionic mechanism, well-established for vinyl, diene, and acetylene monomers, suggests a viable pathway for the linear polymerization of this compound, likely proceeding through the more acidic ethynyl proton to form a polyacetylene backbone with pendant vinylphenyl groups.

Catalytic Systems for Controlled Homopolymerization

The choice of catalyst is paramount in directing the homopolymerization of this compound toward a desired architecture. Different catalytic systems exhibit varying selectivities for vinyl and ethynyl groups.

| Catalyst System Type | Initiator/Catalyst Example | Probable Target Group(s) | Expected Polymer Architecture |

| Anionic | n-Butyllithium (n-BuLi) | Ethynyl | Linear (with pendant vinyl groups) |

| Radical | Azobisisobutyronitrile (AIBN) | Vinyl | Linear (with pendant ethynyl groups), branching at high conversion |

| Ziegler-Natta | TiCl₄/Al(i-Bu)₃ | Ethynyl and/or Vinyl | Branched / Crosslinked |

| Transition Metal (Alkyne-specific) | [Rh(nbd)Cl]₂, Iridium complexes | Ethynyl | Linear or Branched Polyacetylene |

| Transition Metal (Polycyclotrimerization) | Cobalt complexes, Nickel complexes | Ethynyl | Crosslinked Polyphenylenes |

This table is based on established reactivities of analogous monomer systems.

Rhodium (Rh) and Iridium (Ir) catalysts, for example, are well-known for their efficiency in polymerizing phenylacetylene (B144264) and its derivatives, often producing high molecular weight, stereoregular polymers. researchgate.netresearchgate.net These systems would likely target the ethynyl group of this compound. Conversely, cobalt and nickel-based catalysts can promote the polycyclotrimerization of ethynyl groups, a process where three alkyne units react to form a benzene (B151609) ring, leading directly to a highly crosslinked polyphenylene network. nih.gov

Copolymerization with Other Monomers

Copolymerization expands the utility of this compound by allowing its incorporation into a vast range of polymer materials. This process enables the introduction of its unique reactive functionalities and aromatic character into other polymer backbones, thereby tuning the final properties of the material.

Radical Copolymerization Mechanisms and Kinetics

Radical polymerization is one of the most common and versatile methods for producing polymers. uliege.be In the context of this compound, radical initiation would preferentially target the vinyl group, which is structurally similar to styrene, a highly reactive monomer in radical processes. The ethynyl group is generally less reactive under these conditions.

When copolymerized with other vinyl monomers, such as styrene or methyl methacrylate, the resulting copolymer composition is governed by the relative reactivities of the comonomers. Studies on the radical copolymerization of trisubstituted ethylenes with vinyl benzene (styrene) have shown that copolymer composition can be determined through elemental analysis, with low-yield polymerizations used to minimize compositional drift. nih.gov The incorporation of the functional monomer is indicative of its reactivity towards the propagating radical. nih.gov

The kinetics of such a copolymerization can be described by reactivity ratios, which compare the rate constants of a propagating radical adding to its own type of monomer versus the other monomer. While specific kinetic data for this compound is not widely available, its behavior can be inferred from its constituent parts. The resulting copolymers would possess a poly(vinyl) backbone with pendant ethynylphenyl groups, which remain available for post-polymerization modifications, such as crosslinking or functionalization via "click" chemistry.

Transition Metal-Catalyzed Copolymerization

Transition metal catalysts offer a high degree of control and selectivity in polymerization, making them ideal for the copolymerization of multifunctional monomers like this compound. rsc.org The choice of metal and its ligand environment can dictate which functional group participates in the copolymerization.

Copolymerization via the Vinyl Group: Late transition metal catalysts, particularly those based on palladium and nickel, have been developed for the copolymerization of α-olefins with polar monomers. rsc.org A suitable catalyst could selectively copolymerize the vinyl group of this compound with simple olefins like ethylene (B1197577) or propylene, yielding a polyolefin with pendant ethynylphenyl groups.

Copolymerization via the Ethynyl Group: Catalysts based on rhodium are highly effective for the chain-growth polymerization of terminal alkynes. researchgate.net These systems could be used to copolymerize this compound with other acetylenic monomers, such as phenylacetylene. In such a scenario, diethynylbenzene can act as a cross-linker; it first undergoes mono-insertion to create a chain with a pendant alkyne group, which can then be incorporated into another chain to form a branch point. researchgate.netresearchgate.net This same principle would apply to this compound, allowing for the synthesis of branched or hyperbranched polyacetylenes with pendant vinyl groups.

This catalytic selectivity allows for the design of a wide variety of novel copolymer structures, including block copolymers and graft copolymers, with precisely placed functionalities for advanced applications. mdpi.com

Palladium-Catalyzed Approaches

Palladium-catalyzed polymerization has emerged as a versatile tool for the synthesis of poly(arylene vinylene)s and other conjugated polymers. researchgate.netmdpi.com While direct palladium-catalyzed homopolymerization of this compound is not extensively documented, the principles of palladium-catalyzed cross-coupling reactions provide a framework for its potential polymerization behavior. For instance, palladium-catalyzed carbene coupling polymerization has been successfully employed for the synthesis of E-poly(arylene vinylene)s. researchgate.net This method involves the reaction of N-tosylhydrazones with benzyl bromides, suggesting that a similar approach with appropriately functionalized derivatives of this compound could yield polymers with vinylene units.

Furthermore, palladium-catalyzed direct C-H cross-coupling polycondensation has been utilized to synthesize π-conjugated polymers containing benzotriazole units. mdpi.com This technique avoids the often-difficult preparation of organometallic monomers. mdpi.com The application of such a strategy to this compound could potentially lead to the formation of conjugated polymers through the activation of the ethynyl C-H bond. The general mechanism for palladium-catalyzed hydroalkynylation of allenes involves the oxidative addition of an alkyne to a palladium(0) complex, forming a hydropalladium intermediate that then undergoes insertion into the allene. organic-chemistry.org A similar insertion mechanism could be envisioned for the polymerization of the ethynyl group of this compound.

Rhodium-Catalyzed Stereoselective and Regioselective Polymerization

Rhodium catalysts are well-known for their high activity and ability to control the stereochemistry of alkyne polymerization. researchgate.net The polymerization of phenylacetylene, a structural analog of the ethynylbenzene moiety in this compound, has been extensively studied using rhodium catalysts. researchgate.netresearchgate.net These catalysts, such as [Rh(nbd)acac], are known to cleave one π-bond of the ethynyl group, converting it into a vinylene group within the polymer chain. researchgate.net This process typically proceeds via a Rh(I) insertion mechanism, which has a lower activation enthalpy compared to Rh(III) insertion or Rh-carbene metathesis mechanisms. researchgate.net

The use of different diene ligands, such as 1,5-cyclooctadiene (cod) or 2,5-norbornadiene (nbd), in the rhodium catalyst can influence the catalytic activity and the properties of the resulting polymer. researchgate.net For instance, rhodium catalysts with more π-acidic diene ligands have shown higher activity in the polymerization of phenylacetylene, attributed to the increased electron deficiency of the rhodium center, which facilitates monomer coordination and insertion. researchgate.net This principle suggests that by carefully selecting the rhodium catalyst and its associated ligands, the polymerization of the ethynyl group in this compound can be controlled to achieve specific stereochemistries and regioselectivities, leaving the vinyl group available for further functionalization or polymerization.

Incorporation of Diene and Styrenic Comonomers

The presence of the vinyl group in this compound makes it an attractive candidate for copolymerization with other vinyl monomers, such as dienes and styrenes. This approach allows for the incorporation of the unique properties of this compound, such as its potential for cross-linking or further functionalization through the ethynyl group, into well-established polymer backbones. For example, the copolymerization with butadiene, a common diene, could be achieved using coordination catalysts like neodymium compounds. researchgate.net

Similarly, copolymerization with styrene can be envisioned. The copolymerization of styrene and acrylonitrile in the presence of a rubbery phase is a well-established industrial process. researchgate.net By analogy, this compound could be incorporated into such systems to introduce reactive ethynyl groups along the polymer chain. The reactivity ratios of the comonomers would play a crucial role in determining the final polymer microstructure, which could range from random to block-like copolymers.

Synthesis of Conjugated Copolymers with Extended π-Systems

The synthesis of conjugated polymers with extended π-systems is of significant interest due to their potential applications in organic electronics. researchgate.net The structure of this compound provides a building block for creating such materials. Palladium-catalyzed cross-coupling reactions, such as the Horner-Wadsworth-Emmons reaction, have been used to synthesize poly(p-phenylenevinylene)-type (PPV) copolymers containing various aromatic units. researchgate.net By utilizing the ethynyl group of this compound in such coupling reactions, it is possible to create copolymers with extended conjugation.

For instance, a synthetic route could involve the palladium-catalyzed coupling of a dihaloarene with a derivative of this compound where the vinyl group is protected or its reactivity is selectively suppressed. This would lead to a polymer with alternating aromatic units and vinylene linkages derived from the ethynyl group. The presence of the pendant vinyl groups would then offer a route to post-polymerization modification or cross-linking, which could be used to tune the material's properties.

Development of Block Copolymers

Block copolymers, composed of two or more distinct polymer chains linked together, can self-assemble into a variety of ordered nanostructures, making them useful for a wide range of applications. harth-research-group.orgmdpi.com The dual functionality of this compound presents opportunities for its incorporation into block copolymer architectures. One approach is to use living polymerization techniques. For example, a living anionic polymerization of styrene could be initiated, followed by the addition of this compound to grow a second block. The ethynyl groups in this second block would then be available for further reactions.

Alternatively, a macroinitiator approach could be employed. A pre-synthesized polymer with initiating sites could be used to initiate the polymerization of this compound, or vice versa. The synthesis of block copolymers can be achieved through various polymerization mechanisms, including atom transfer radical polymerization (ATRP) and ring-opening polymerization (ROP), often in a sequential manner to combine different types of monomers. harth-research-group.org

Synthesis of Complex Polymer Architectures (e.g., Star-Shaped, Dendrimers)

Beyond linear and block copolymers, this compound can serve as a monomer for the creation of more complex polymer architectures like star-shaped polymers and dendrimers. instras.comnih.govresearchgate.net These structures are of interest due to their unique rheological and solution properties compared to their linear analogs. nih.gov

A "core-first" approach to synthesizing star polymers could involve a multifunctional initiator that simultaneously initiates the polymerization of this compound from multiple sites. nih.gov The resulting star polymer would have a central core with multiple arms of poly(this compound). The density of the ethynyl groups would be highest near the core.

Dendrimers, which are perfectly branched macromolecules, could also be synthesized using this compound as a building block. instras.comresearchgate.net This would likely involve a multi-step, generational synthesis where the ethynyl and vinyl groups are selectively reacted in a controlled manner to build up the dendritic structure. For example, the ethynyl group could be used for coupling reactions to create the branching points, while the vinyl group could be reserved for later polymerization or functionalization.

Structure-Property Relationships in Poly(this compound) and its Copolymers

The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental concept in polymer science. sfu.canih.govmdpi.comnih.gov For polymers derived from this compound, several key structural features are expected to have a significant impact on their properties. The rigidity of the phenylene and ethynyl groups in the polymer backbone will influence properties such as the glass transition temperature (Tg) and thermal stability. researchgate.net Polymers with more rigid backbones generally exhibit higher Tg values. nih.govnih.gov

The presence of the pendant ethynyl or vinyl groups (depending on the polymerization method) will affect the polymer's solubility, processability, and reactivity. For example, the polarizable ethynyl groups could lead to stronger intermolecular interactions, potentially increasing the polymer's melting point and reducing its solubility in nonpolar solvents. Furthermore, these reactive groups provide a handle for post-polymerization modification, such as cross-linking. The degree of cross-linking will have a profound effect on the mechanical properties of the material, transforming it from a soluble, fusible polymer to an insoluble, infusible network. nih.gov

In copolymers, the distribution of the this compound monomer units along the polymer chain will also be a critical factor. A random distribution may lead to a material with averaged properties, while a blocky distribution could result in microphase separation and the formation of ordered nanostructures, significantly impacting the material's mechanical and optical properties. The introduction of flexible comonomers can be used to lower the Tg and improve the processability of the resulting copolymers. mdpi.com

Below is a table summarizing the expected influence of key structural features on the properties of polymers derived from this compound.

| Structural Feature | Expected Influence on Properties |

| Rigid Backbone (Phenylene Ethynylene Units) | Increased glass transition temperature (Tg), enhanced thermal stability, and potentially lower solubility. |

| Pendant Reactive Groups (Ethynyl or Vinyl) | Sites for cross-linking, leading to increased mechanical strength and solvent resistance. Also allows for post-polymerization functionalization to tailor surface properties or introduce new functionalities. |

| Copolymer Composition and Architecture | The type and distribution of comonomers can be used to control properties such as flexibility, solubility, and self-assembly behavior. Block copolymers may exhibit microphase separation. |

| Molecular Weight and Polydispersity | Higher molecular weight generally leads to improved mechanical properties up to a certain point. Narrow polydispersity is often desirable for well-defined self-assembly in block copolymers. |

| Stereochemistry and Regiochemistry | The spatial arrangement of the polymer chain can affect its packing and crystallinity, which in turn influences its mechanical and thermal properties. |

Control of Polymer Microstructure and Macromolecular Topology

Without experimental data on the polymerization of this compound, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. Further research is needed to be conducted on this specific monomer to enable a detailed analysis of its polymerization behavior and the properties of the resulting polymer.

Spectroscopic Characterization Methodologies for 1 Ethenyl 3 Ethynylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-ethenyl-3-ethynylbenzene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The acetylenic proton (≡C-H) is expected to resonate as a singlet in the range of δ 3.0-3.5 ppm. This characteristic upfield shift compared to vinylic protons is due to the magnetic anisotropy of the carbon-carbon triple bond. The aromatic region will display a complex pattern of signals corresponding to the four protons on the 1,3-disubstituted benzene (B151609) ring. These protons are chemically distinct and will likely appear as multiplets in the range of δ 7.2-7.6 ppm.

The vinylic protons of the -CH=CH₂ group form a characteristic AMX spin system. The proton on the carbon attached to the benzene ring (Hₐ) typically appears as a doublet of doublets around δ 6.6-6.8 ppm. The two terminal vinylic protons (Hₓ and Hₘ), being cis and trans to the aryl group, are diastereotopic and will have different chemical shifts, usually found between δ 5.2 and 5.8 ppm, also as doublets of doublets. The coupling constants (J-values) between these vinylic protons are diagnostic: Jtrans (around 17 Hz) is significantly larger than Jcis (around 11 Hz), and the geminal coupling Jgem is much smaller (0-2 Hz).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Acetylenic H | 3.0 - 3.5 | s (singlet) | N/A |

| Vinylic H (geminal) | 5.2 - 5.4 | dd (doublet of doublets) | Jgem ≈ 1-2, Jcis ≈ 10-12 |

| Vinylic H (trans) | 5.7 - 5.9 | dd (doublet of doublets) | Jgem ≈ 1-2, Jtrans ≈ 16-18 |

| Vinylic H (α to ring) | 6.6 - 6.8 | dd (doublet of doublets) | Jcis ≈ 10-12, Jtrans ≈ 16-18 |

Note: Predicted values are based on typical ranges for similar structural motifs. The exact values would be determined experimentally. msu.edu

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each of the ten carbon atoms, as the molecule lacks symmetry. The chemical shifts provide insight into the hybridization and electronic environment of each carbon atom. chemicalbook.com

The carbons of the ethynyl (B1212043) group are expected in the range of δ 77-84 ppm. The terminal, proton-bearing carbon (≡C-H) appears at a slightly lower chemical shift than the carbon attached to the aromatic ring (C-C≡). The carbons of the vinyl group will resonate with the sp² carbon attached to the ring appearing around δ 136-138 ppm, and the terminal CH₂ carbon at approximately δ 114-116 ppm. oregonstate.edu

The aromatic carbons will show a spread of signals in the δ 120-140 ppm region. The two carbons directly attached to the substituents (C-1 and C-3) will have distinct chemical shifts from the other four aromatic carbons. Quaternary carbons, those without attached protons, generally show weaker signals. oregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethynyl Group | |

| ≡C-H | 77 - 80 |

| C-C≡ | 81 - 84 |

| Vinyl Group | |

| -CH= | 136 - 138 |

| =CH₂ | 114 - 116 |

| Aromatic Ring | |

| C-1 (C-CH=CH₂) | ~138 |

| C-3 (C-C≡CH) | ~123 |

Note: Predicted values are based on typical ranges for similar structural motifs and substituent effects. oregonstate.edu

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled. masterorganicchemistry.com In the COSY spectrum of this compound, cross-peaks would connect the vinylic protons to each other, and adjacent aromatic protons, confirming their connectivity through bonds. masterorganicchemistry.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal on one axis to the carbon signal on the other axis, allowing for the direct assignment of carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For example, correlations would be seen from the acetylenic proton to the two acetylenic carbons and the aromatic carbon at position 3. Similarly, the vinylic protons would show correlations to the aromatic carbon at position 1.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. masterorganicchemistry.com It is particularly useful for determining the conformation and stereochemistry of derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of the molecule. These methods are excellent for identifying functional groups and analyzing the extent of conjugation within the π-electron system.

FTIR spectroscopy is a rapid and powerful tool for identifying the key functional groups in this compound based on their characteristic absorption of infrared radiation.

The most diagnostic peaks are those corresponding to the alkyne and alkene moieties. A sharp, strong absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration of the terminal alkyne. masterorganicchemistry.com The C≡C triple bond stretch appears as a sharp, but often weak, absorption in the range of 2100-2140 cm⁻¹. masterorganicchemistry.com

The vinyl group gives rise to several characteristic bands. The =C-H stretching vibrations are typically found just above 3000 cm⁻¹, in the 3010-3100 cm⁻¹ region. The C=C double bond stretching vibration occurs around 1620-1640 cm⁻¹. Additionally, out-of-plane C-H bending vibrations (wagging) for the vinyl group produce strong absorptions in the 900-1000 cm⁻¹ range. The aromatic ring also shows characteristic absorptions, including aromatic C-H stretches above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |

| =C-H Stretch | Aromatic/Alkene | 3010 - 3100 | Medium to Weak |

| C≡C Stretch | Alkyne | 2100 - 2140 | Weak to Medium, Sharp |

| C=C Stretch | Alkene | 1620 - 1640 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| =C-H Bends | Alkene | 900 - 1000 | Strong |

Note: Predicted values are based on characteristic group frequencies. masterorganicchemistry.com

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar, symmetric bonds. It provides a unique vibrational fingerprint of the molecule. researchgate.net For this compound, the most prominent features in the Raman spectrum are expected to be the stretching vibrations of the C≡C and C=C bonds due to their high polarizability.

The C≡C stretch, which is often weak in the IR spectrum of non-symmetrical alkynes, typically gives a very strong and sharp signal in the Raman spectrum, appearing in the same 2100-2140 cm⁻¹ region. acs.org Similarly, the C=C stretching of the vinyl group and the aromatic ring vibrations (especially the ring breathing mode around 1000 cm⁻¹) produce strong Raman bands. researchgate.net

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is fundamental for probing the electronic structure of conjugated molecules like this compound. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher-energy ones (the lowest unoccupied molecular orbital, LUMO). shu.ac.uk In conjugated systems, these transitions are primarily of the π → π* type.

The extent of conjugation in the molecule directly influences the energy of these transitions. For derivatives of this compound, the UV-Vis spectrum reveals characteristic absorption bands. The position of the maximum absorption wavelength (λmax) is sensitive to the substituents on the aromatic ring and the length of the conjugated system. cdnsciencepub.com For example, introducing electron-donating or electron-accepting groups can shift the λmax to longer wavelengths (a bathochromic or red shift). In donor-acceptor systems, new, lower-energy absorption bands corresponding to intramolecular charge transfer (ICT) transitions may appear. nih.gov

Studies on related ethynyl-linked carbazoles show intense absorption in the UV region. acs.org For instance, a compound featuring a 1,4-bis(ethynyl)benzene core substituted with thienyl groups exhibits a λmax at 450 nm, which is characteristic of its extended π-system. researchgate.net The electronic band gap of these materials can be estimated from the onset of their absorption spectra. acs.org

Table 2: UV-Vis Absorption Data for Related π-Conjugated Systems

| Compound | Solvent | λmax (nm) | Reference |

| PBI-Anthracene Dyad | n-Hexane | ~525, ~490 | researchgate.net |

| Thiophene-bis(ethynyl)benzene Derivative (1i) | LLDPE film | 450 | researchgate.net |

| 2H-Benzo[d] rsc.orgunige.chwhiterose.ac.uktriazole Derivative (1d) | CHCl₃ | 412 | csic.es |

| 2H-Benzo[d] rsc.orgunige.chwhiterose.ac.uktriazole Derivative (1g) | CHCl₃ | 455 | csic.es |

Note: This table presents data for various complex molecules containing ethynylbenzene units to demonstrate how UV-Vis spectroscopy characterizes their electronic transitions.

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. libretexts.org This emission, often in the form of fluorescence or phosphorescence, occurs as the molecule relaxes from an excited electronic state back to its ground state. PL spectra provide crucial information about a material's emission color, efficiency (quantum yield), and the nature of its emissive excited states.

For derivatives of this compound, the emission properties are strongly tied to their molecular structure. The presence of both ethenyl and ethynyl groups creates an extended π-conjugated system capable of efficient luminescence. The emission wavelength can be tuned by modifying the substituents on the benzene ring. For example, ethynylphenyl-linked carbazoles can exhibit intense blue emission. acs.org In some cases, these molecules can exhibit aggregation-induced emission (AIE), where fluorescence intensity increases in the aggregated or solid state. acs.org By combining complementary blue- and yellow-emitting fluorophores based on similar molecular structures, white-light emission can be achieved. acs.org

Table 3: Photoluminescence Emission Data for Related Ethynyl-Containing Luminogens

| Compound | Medium | Excitation λ (nm) | Emission λmax (nm) | Reference |

| Ethynylphenyl-Carbazole (1) | DCM | ~340 | 410 | acs.org |

| 2H-Benzo[d] rsc.orgunige.chwhiterose.ac.uktriazole Derivative (1d) | CHCl₃ | 412 | 529 | csic.es |

| Pyridine-dicarbonitrile Derivative (8) | Toluene | - | 525 | nih.gov |

| Donor-Acceptor Luminogen (1) | THF | - | 457 | acs.org |

| Donor-Acceptor Luminogen (2) | THF | - | 545 | acs.org |

Note: Data is for related compounds to illustrate how PL spectroscopy characterizes emission properties.

Time-resolved photoluminescence spectroscopy measures the decay of light emission over time following pulsed excitation. This technique provides the excited-state lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. libretexts.orgmdpi.com These measurements are essential for understanding the dynamics of excited-state processes, including radiative and non-radiative decay pathways.

For phenyleneethynylene oligomers, studies have shown that fluorescence lifetimes can be on the order of hundreds of picoseconds to several nanoseconds. acs.orgpsu.edu The lifetime is influenced by factors such as the length of the conjugated system and structural relaxation in the excited state. psu.edu Techniques like time-correlated single-photon counting (TCSPC) are used for nanosecond-scale measurements, while methods like fluorescence up-conversion are employed for femtosecond to picosecond resolution. psu.edu In some complex systems, the decay can be multi-exponential, indicating the presence of multiple excited species or decay pathways. acs.org

Table 4: Representative Excited-State Lifetimes for Related Phenylacetylene (B144264) Compounds

| Compound System | Solvent | Lifetime (τ) | Technique | Reference |

| 1,3,5-Tris(phenylethynyl)benzene (TPB) | n-heptane | 150 fs & 10 ns | Fluorescence Up-conversion & TCSPC | acs.org |

| Oligomeric Phenyleneethynylene (OPE) | - | ~500 ps | Time-Resolved Fluorescence | psu.edu |

| Ethynylphenyl-Carbazole Derivatives | DCM | 2.09–3.91 ns | - | acs.org |

Note: Data is for related compounds to demonstrate the application of time-resolved photoluminescence.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. acs.org When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M⁺•) whose m/z value corresponds to the molecular weight of the compound.

The molecular ion can then break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For aromatic compounds, common fragmentation pathways include the loss of side chains. docbrown.info For example, in the mass spectrum of the related compound ethylbenzene, prominent fragments are observed at m/z 91 (loss of a methyl group, •CH₃) and m/z 77 (the phenyl cation, C₆H₅⁺). docbrown.info For this compound, one would expect to see fragmentation corresponding to the loss of the vinyl (–CH=CH₂) or ethynyl (–C≡CH) groups. High-resolution mass spectrometry can determine the molecular formula of the parent ion and its fragments with high accuracy. nih.gov

Table 5: Expected and Observed Ions in Mass Spectrometry for Related Aromatic Compounds

| Compound | Ion | Formula | m/z (integer mass) | Significance | Reference |

| Ethylbenzene | [M]⁺• | [C₈H₁₀]⁺• | 106 | Molecular Ion | docbrown.info |

| Ethylbenzene | [M-CH₃]⁺ | [C₇H₇]⁺ | 91 | Base Peak, loss of methyl | docbrown.info |

| Ethylbenzene | [C₆H₅]⁺ | [C₆H₅]⁺ | 77 | Phenyl cation | docbrown.info |

| 1,3-Diformyl-5-ethynylbenzene | [M+H]⁺ | [C₁₀H₇O₂]⁺ | 159 | Protonated Molecule | nih.gov |

| 1-Ethenyl-3-ethylbenzene | [M]⁺• | [C₁₀H₁₂]⁺• | 132 | Molecular Ion | nist.gov |

Note: This table includes data from similar aromatic compounds to illustrate the principles of MS analysis.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical (oxidation) state of elements within the top 1-10 nanometers of a material's surface. carleton.edumalvernpanalytical.com The technique works by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. eag.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. malvernpanalytical.com

The binding energy of an electron is characteristic of the element from which it was ejected and is also sensitive to the element's local chemical environment. unimi.it If XPS were applied to a thin film or surface functionalized with this compound, it would provide:

Elemental Composition: Confirming the presence of carbon as the primary element.

Chemical State Analysis: The high-resolution spectrum of the Carbon 1s (C 1s) peak could be deconvoluted into multiple components corresponding to the different types of carbon atoms in the molecule: the sp² carbons of the benzene ring, the sp² carbons of the vinyl group, and the sp carbons of the ethynyl group. Each of these bonding environments would result in a small but measurable "chemical shift" in the C 1s binding energy. cnrs.fr

This makes XPS a powerful tool for verifying the chemical integrity and bonding structure of molecules on surfaces, which is crucial for applications in molecular electronics and functional materials. carleton.edu

Theoretical and Computational Studies of 1 Ethenyl 3 Ethynylbenzene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations have been instrumental in understanding the fundamental electronic structure and energy characteristics of 1-ethenyl-3-ethynylbenzene and related molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. DFT calculations, particularly using functionals like B3LYP, have been employed to study the mechanisms of reactions involving ethynylbenzene derivatives. researchgate.net For instance, DFT at the B3LYP/6-31G(d) level has been used to explore the regioselectivity of cycloaddition reactions involving ethynylbenzene. researchgate.net Such studies are crucial for understanding the reactivity and potential synthetic applications of these compounds.

DFT methods are also used to accurately predict molecular geometries and reaction energetics. westlake.edu.cn For example, the B3LYP/6-31G(d) level of theory has been successfully applied to explore the self-initiation mechanisms in the polymerization of various monomers. westlake.edu.cn Furthermore, time-dependent DFT (TD-DFT) is a powerful tool for investigating the electronically excited states of molecules, providing insights into their photophysical properties. researchgate.net

Ab initio and semi-empirical methods offer different levels of theory for computational studies. Ab initio methods are based on first principles without using experimental data, providing highly accurate results, though they can be computationally expensive. tandfonline.comresearchgate.net These methods are used to determine equilibrium structures and electron configurations. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. researchgate.net These methods, such as PM3, are often used to optimize the geometry and electron configuration of large polymeric systems. researchgate.net The choice between ab initio and semi-empirical methods often depends on the desired balance between accuracy and computational cost, with multiobjective genetic algorithms sometimes used to reparameterize semi-empirical methods to better match ab initio results. psu.edu

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and bonding interactions within a molecule. uni-muenchen.dereadthedocs.io It transforms the complex wave function into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the extent of electron delocalization, which is crucial for understanding molecular stability and reactivity. uni-muenchen.descienceacademique.com

The stabilization energies calculated through NBO analysis reveal the strength of these donor-acceptor interactions. scienceacademique.com For instance, the analysis can identify significant hyperconjugation effects, where electrons in bonding orbitals delocalize into anti-bonding orbitals. scienceacademique.com This information is valuable for interpreting the electronic structure and predicting the behavior of conjugated systems like this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

The HOMO-LUMO gap can be calculated using computational methods like DFT. researchgate.netacs.org Visualization of these frontier orbitals provides a pictorial representation of where electron density is highest and where electrophilic or nucleophilic attacks are most likely to occur. researchgate.net For conjugated systems, the HOMO-LUMO gap is typically smaller compared to non-conjugated systems, leading to absorption of light at longer wavelengths. libretexts.org

Table 1: Calculated HOMO-LUMO Energy Gaps for Various Molecules

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 2-(((1,3,4-thiadiazol-2-yl)imino)methyl)phenol (HL) | DFT | - | - | - | researchgate.net |

| Co-L Complex | DFT | - | - | smaller than HL | researchgate.net |

| Ni-L Complex | DFT | - | - | - | researchgate.net |

| IIG (1a) | DFT | - | - | 1.65 | nih.gov |

| IIG (1b) | DFT | - | - | 1.46 | nih.gov |

| BDP (2a) | DFT | - | - | 1.11 | nih.gov |

| BDP (2b) | DFT | - | - | 1.09 | nih.gov |

| BPS (3a) | DFT | - | - | 1.57 | nih.gov |

| BPS (3b) | DFT | - | - | 1.28 | nih.gov |

Note: Specific HOMO and LUMO energy values were not provided for all compounds in the source material.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry plays a vital role in elucidating the intricate details of chemical reactions, including polymerization.

Theoretical studies, often employing DFT, have been used to investigate the mechanisms of polymerization reactions. westlake.edu.cn These studies can determine the energy barriers and rate constants for various reaction steps, providing a detailed understanding of the polymerization process. westlake.edu.cn For example, computational models can explore different mechanisms of chain transfer to polymer reactions, which are important secondary reactions in high-temperature polymerization. westlake.edu.cn

In the context of diethynylarenes, theoretical studies help to understand how branched and crosslinked polymers are formed. nih.gov For instance, the polymerization of p-diethynylbenzene can proceed through the formation of a complex involving three ethynyl (B1212043) groups with a metal catalyst, leading to polycyclotrimerization. nih.gov Computational analysis of such mechanisms is essential for designing and controlling polymerization processes to achieve desired polymer structures and properties.

Prediction of Regioselectivity and Stereoselectivity in Organic Reactions

The structure of this compound features two distinct reactive sites: the ethenyl (vinyl) group and the ethynyl (alkyne) group. This duality raises fundamental questions of chemoselectivity (which functional group will react) and regioselectivity (where new bonds will form on the reacting group) in organic reactions such as additions and cycloadditions. Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a predictive tool to resolve these questions. researchgate.netlbl.gov

DFT calculations are employed to map the potential energy surface for a proposed reaction, allowing for the characterization of transition states and intermediates. mdpi.com By calculating the activation free energies (ΔG‡) for all potential reaction pathways, chemists can predict the kinetically favored product. mdpi.comgrowingscience.com For instance, in a 1,3-dipolar cycloaddition reaction involving an azide, DFT can determine the energy barriers for attack at the ethenyl group versus the ethynyl group. For the reaction at the ethynyl moiety, two distinct regioisomers (e.g., 1,4- and 1,5-disubstituted triazoles) can form, and the comparison of their respective transition state energies can predict the major isomer. researchgate.netgrowingscience.com

An alternative approach within DFT is the analysis of local reactivity indices, such as the electrophilic and nucleophilic Parr functions (P+k and P−k). researchgate.net These functions quantify the electrophilic and nucleophilic character of each atom within a molecule. researchgate.net A general principle in polar reactions is that the most favorable interaction occurs between the most nucleophilic center of one reactant and the most electrophilic center of the other. growingscience.comresearchgate.net By computing these indices for this compound, one can predict the most probable sites for bond formation, thereby determining the regiochemical outcome of the reaction. growingscience.com Such computational models have been effectively used to rationalize and predict selectivity in reactions with various ethynylbenzene derivatives. researchgate.netsemanticscholar.org

Table 1: Illustrative DFT-Calculated Parameters for Predicting Regioselectivity in a Model Cycloaddition Reaction This table presents hypothetical data for a model reaction to illustrate the concepts described. Actual values are specific to the reactants and reaction conditions.

| Reaction Pathway | Competing Group | Predicted Parameter | Value (kcal/mol) | Predicted Outcome |

| Path A | Ethenyl Group | Activation Energy (ΔG‡) | 25.5 | Less Favorable |

| Path B | Ethynyl Group (1,4-adduct) | Activation Energy (ΔG‡) | 18.2 | Major Product |

| Path C | Ethynyl Group (1,5-adduct) | Activation Energy (ΔG‡) | 19.8 | Minor Product |

Computational Prediction of Spectroscopic Signatures

Computational methods are pivotal for the prediction of spectroscopic signatures, which are essential for the structural verification and identification of chemical compounds. researchgate.netacs.orgrsc.org DFT calculations, in particular, are frequently used to generate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra that can be compared with experimental data. escholarship.orgdtic.mil

NMR Spectra Prediction The prediction of ¹H and ¹³C NMR spectra begins with the calculation of nuclear magnetic shielding tensors for the molecule, typically after its geometry has been optimized using a suitable level of theory. lbl.govescholarship.org The Gauge-Independent Atomic Orbital (GIAO) method is a standard and reliable approach for this purpose. liverpool.ac.uk The resulting absolute shielding constants (σ) are then converted into chemical shifts (δ) relative to a reference compound, like tetramethylsilane (B1202638) (TMS), often using a linear scaling correction. escholarship.org The accuracy of these predictions has been significantly enhanced by machine learning models trained on vast datasets, which can now predict ¹H chemical shifts with a mean absolute error below 0.10 ppm and ¹³C shifts within 1–2 ppm. mdpi.comst-andrews.ac.uknih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are estimates based on standard DFT methods and typical chemical shift ranges for the functional groups. Atom numbering corresponds to standard IUPAC nomenclature.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H (Ethynyl) | ~3.1 | - |

| Hα (Ethenyl) | ~6.7 | - |

| Hβ-cis (Ethenyl) | ~5.8 | - |

| Hβ-trans (Ethenyl) | ~5.3 | - |

| H (Aromatic) | 7.3 - 7.6 | - |

| C (Aromatic, C-CH=CH₂) | - | ~138 |

| C (Aromatic, C-C≡CH) | - | ~123 |

| C (Aromatic CH) | - | 129 - 132 |

| Cα (Ethenyl) | - | ~136 |

| Cβ (Ethenyl) | - | ~116 |

| Cα (Ethynyl) | - | ~83 |

| Cβ (Ethynyl) | - | ~78 |